REACTION_CXSMILES
|
[C:1]1([CH:11]2[CH2:16][CH2:15][N:14](C(OCC(Cl)(Cl)[Cl:22])=O)[CH2:13][CH2:12]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>C(O)(=O)C.[Zn]>[ClH:22].[C:1]1([CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Name
|
4-(1-naphthyl)-1-(2,2,2-trichloroethoxycarbonyl)piperidine
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C1CCN(CC1)C(=O)OCC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtrating the reaction mixture through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
a saturated aqueous sodium hydrogencarbonate was then added to pH of 10
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the chloroform layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was purified by column chromatography on a silica gel (silica gel NH-DM 1020 produced by Fuji Silysia Chemical Ltd., eluent; chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC2=CC=CC=C12)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |